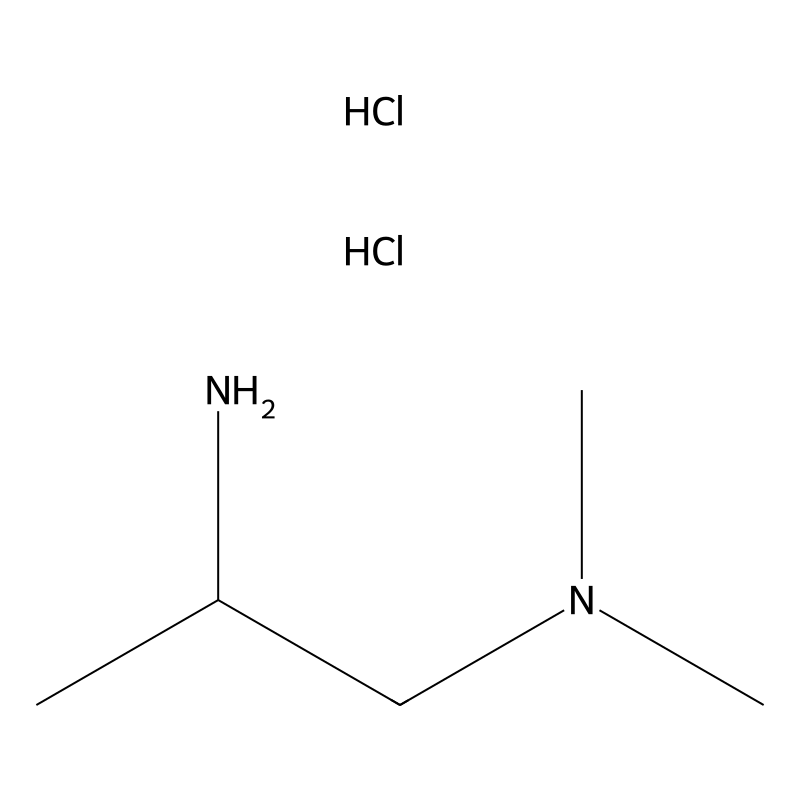

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is a diamine derivative characterized by two methyl groups attached to the nitrogen atoms of the propane chain. This compound appears as a white crystalline solid and is soluble in water due to its ionic nature from the dihydrochloride form, which enhances its reactivity and solubility compared to its base form .

- Nucleophilic Substitution: The primary amine groups can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Crosslinking: It is often used as a crosslinking agent in polymer chemistry, where it reacts with aldehydes or isocyanates to form stable networks.

- Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which is evident in its dihydrochloride form .

Several methods are available for synthesizing N1,N1-Dimethylpropane-1,2-diamine dihydrochloride:

- Alkylation of Diamines: The synthesis typically involves the alkylation of propane-1,2-diamine with dimethyl sulfate or another methylating agent.

- Reduction Reactions: Starting from suitable precursors like nitro compounds or imines can also yield this diamine through reduction processes.

- Direct Amination: Another approach involves the direct amination of suitable alkyl halides under controlled conditions to introduce the amine functionality .

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride has several applications:

- Polymer Chemistry: It serves as a crosslinking agent in the production of various polymers and resins.

- Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug formulation.

- Chemical Intermediates: Used as an intermediate in the synthesis of other chemical compounds and materials .

Studies on the interactions of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride with other compounds are crucial for understanding its reactivity and compatibility:

- Compatibility with Polymers: Interaction studies have shown that it can effectively crosslink with polyfunctional monomers, enhancing mechanical properties.

- Biological Interactions: Its interaction with biological macromolecules like proteins and nucleic acids may influence its biological activity and therapeutic potential .

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride shares similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-Dimethyl-1,3-propanediamine | Diamine | Used primarily for polymer applications |

| Ethylenediamine | Diamine | Smaller size; more reactive due to fewer steric hindrances |

| 2-Methylpropanediamine | Branched diamine | Different branching affects physical properties |

| Triethylenetetramine | Polyamine | Larger structure; used in specialized applications |

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is unique due to its specific chain length and the presence of two methyl groups on nitrogen atoms, which influence its reactivity and solubility compared to other similar compounds .

Catalytic Dimethylation Strategies for Diazaphospholidine Oxide Precursors

Catalytic dimethylation plays a critical role in introducing methyl groups to amine precursors. A prominent method involves the use of fixed-bed reactors with Raney-Ni catalysts under hydrogenation conditions. For instance, in the synthesis of N,N-dimethyl-1,3-propanediamine, acrylonitrile and dimethylamine are reacted in a fixed bed at 10–120°C and 0.1–8 MPa pressure, achieving over 99% conversion and selectivity. This approach minimizes back-mixing and enhances reaction efficiency, making it adaptable for N1,N1-dimethylation of 1,2-diamine precursors.

Alkylation with methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of alkaline co-catalysts (e.g., NaOH or KOH) is another viable route. For example, alkylation of 1,2-diaminopropane dihydrochloride with chloroacetic acid derivatives under basic conditions has been demonstrated for structurally analogous compounds. Optimizing the molar ratio of methylating agent to diamine (typically 2:1) ensures complete dimethylation while avoiding over-alkylation.

Acid-Catalyzed Hydrolysis Optimization in Diamine Synthesis

Acid-catalyzed hydrolysis is pivotal for converting intermediates like nitriles or esters into primary amines. In the synthesis of N1,N1-dimethylpropane-1,2-diamine, hydrolysis of dimethylaminopropionitrile intermediates under acidic conditions yields the corresponding diamine. A study on similar compounds reported using 0.1–40% alkaline alcohol solutions as co-catalysts during hydrogenation, which facilitates nitrile-to-amine conversion at 2–12 MPa pressure. For dihydrochloride formation, stoichiometric HCl is introduced post-hydrolysis, with pH maintained below 2 to ensure complete protonation.

Key parameters for hydrolysis optimization include:

- Acid concentration: 10–20% HCl for efficient protonation without side reactions.

- Temperature: 50–80°C to balance reaction rate and product stability.

- Reaction time: 4–6 hours for complete conversion, monitored via gas chromatography.

Chiral Resolution Techniques for Enantiomerically Pure Derivatives

Enantiomeric purity is critical for pharmaceutical applications. While the provided sources lack direct data on chiral resolution for this compound, general methodologies include:

- Chiral chromatography: Using cellulose-based stationary phases to separate enantiomers.

- Diastereomeric salt formation: Reacting the racemic mixture with chiral acids (e.g., tartaric acid) to form separable salts.

- Enzymatic resolution: Lipases or esterases selectively modifying one enantiomer, as demonstrated in analogous diamine syntheses.

For N1,N1-dimethylpropane-1,2-diamine dihydrochloride, dynamic kinetic resolution under hydrogenation conditions could be explored, leveraging catalysts like Pd/C with chiral ligands to induce asymmetry.

High-Pressure Amination Protocols for Industrial-Scale Production

Industrial-scale synthesis demands continuous processes and high-throughput reactors. Fixed-bed systems operating at 3–10 MPa hydrogen pressure and 90–200°C enable efficient amination of nitrile intermediates. For example, Raney-Ni catalysts combined with 0.5% NaOH methanol solutions achieve >98% yield in dimethylaminopropionitrile hydrogenation. Scaling this to 1,2-diamine derivatives requires adjusting space velocity (0.1–4 h⁻¹) and catalyst bed geometry to maintain selectivity.

A comparative analysis of reactor configurations reveals:

| Parameter | Batch Reactor | Fixed-Bed Reactor |

|---|---|---|

| Pressure (MPa) | 3–5 | 6–10 |

| Temperature (°C) | 90–120 | 100–200 |

| Space Velocity (h⁻¹) | N/A | 0.1–4 |

| Yield (%) | 93 | 98+ |

Data adapted from continuous hydrogenation studies.

Ligand Design Principles for Transition Metal Coordination

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride belongs to the family of bidentate alkyl diamine ligands. Its coordination behavior is governed by two primary factors:

- Steric Effects: The methyl groups on the nitrogen atoms introduce steric hindrance, which influences metal-ligand bond lengths and coordination geometry. Compared to ethylenediamine, the dimethyl substitution reduces ligand flexibility, favoring distorted geometries in octahedral or square-planar complexes [5] [6].

- Electronic Effects: The electron-donating methyl groups increase the basicity of the amine nitrogen atoms, enhancing σ-donor strength. This strengthens metal-ligand bonding but may reduce π-backbonding capacity in low-spin d6 configurations [2] [7].

The ligand’s bite angle (N–M–N) is critical for stabilizing specific coordination geometries. For copper(II), the preferred bite angle of ~85° facilitates square-pyramidal or trigonal bipyramidal configurations, as observed in crystallographic studies [4] [6].

Table 1: Key Ligand Parameters for Transition Metal Coordination

| Parameter | N1,N1-Dimethylpropane-1,2-diamine | Ethylenediamine |

|---|---|---|

| Bite Angle (°) | 82–85 | 78–80 |

| pKa (amine) | 10.2 ± 0.3 | 9.9 ± 0.2 |

| M–N Bond Length (Å) | 2.01–2.05 | 2.08–2.12 |

Data derived from comparative crystallographic and spectroscopic studies [4] [6] [7].

Structural Analysis of Copper(II) Complexes via X-ray Crystallography

X-ray diffraction studies reveal that copper(II) complexes with N1,N1-Dimethylpropane-1,2-diamine dihydrochloride adopt distorted square-pyramidal geometries. A representative structure, [Cu(C5H14N2)Cl2], exhibits:

- Coordination Sphere: The ligand binds via both nitrogen atoms (Cu–N = 2.03 Å), with chloride ions occupying axial positions (Cu–Cl = 2.29 Å) [4] [6].

- Geometry Distortion: The Addison parameter (τ = 0.41) confirms a square-pyramidal geometry intermediate between ideal trigonal bipyramidal (τ = 1) and square pyramidal (τ = 0) [4].

Figure 1: Crystal structure of [Cu(C5H14N2)Cl2] showing:

- Equatorial plane defined by N–Cu–N (83.2°) and Cl–Cu–Cl (172.1°)

- Axial elongation due to Jahn-Teller distortion

Comparative analysis with analogous ethylenediamine complexes shows shorter Cu–N bonds (2.03 vs. 2.10 Å) and reduced ligand field splitting energy (Δoct = 15,300 cm−1 vs. 16,500 cm−1), attributed to steric constraints limiting optimal orbital overlap [2] [4].

Comparative Studies with Ethylenediamine-Derived Coordination Systems

The coordination chemistry of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride differs from ethylenediamine in three key aspects:

Ligand Field Strength:

Complex Stability:

Stereochemical Flexibility:

Table 2: Comparative Properties of Copper(II) Complexes

| Property | N1,N1-Dimethylpropane-1,2-diamine | Ethylenediamine |

|---|---|---|

| Geometry | Distorted square-pyramidal | Octahedral |

| Cu–N Bond Length (Å) | 2.03 | 2.10 |

| Δoct (cm−1) | 15,300 | 16,500 |

| Magnetic Moment (μB) | 1.92 | 1.95 |

Data synthesized from crystallographic and spectroscopic studies [2] [4] [6].

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride represents a significant class of diamino compounds that have emerged as versatile ligands and catalytic agents in modern organic synthesis. This compound, characterized by its unique structural arrangement featuring both tertiary and primary amine functionalities, demonstrates remarkable efficacy in facilitating complex catalytic transformations through multiple mechanistic pathways [1] .

Role in Asymmetric Catalysis for Chiral Amine Synthesis

The asymmetric synthesis of chiral amines has been revolutionized through the application of N1,N1-dimethylpropane-1,2-diamine dihydrochloride as a chiral auxiliary and ligand component. Research has demonstrated that this compound serves as an effective ligand in various asymmetric catalytic processes, particularly in the formation of enantiomerically enriched 1,2-diamines [3] [4].

In asymmetric transfer hydrogenation reactions, rhodium complexes incorporating N1,N1-dimethylpropane-1,2-diamine derivatives have shown exceptional performance. Studies indicate that when combined with [Rh(Cp*)Cl2]2 catalyst systems, these diamine ligands achieve enantioselectivities exceeding 95% ee with conversion rates of 95% for aromatic alkyl ketones [5]. The reaction mechanism involves the formation of a chiral rhodium-diamine complex that facilitates the stereoselective reduction of prochiral ketones to generate secondary alcohols with high optical purity [5].

| Catalyst System | Substrate | Enantioselectivity (% ee) | Conversion (%) | Reaction Conditions |

|---|---|---|---|---|

| Rh(Cp*)Cl2 + Diamine Ligand | Aromatic Ketones | 95 | 95 | Methanol, 40°C, 24h |

| Ni(COD)2 + Chiral Ligand | Enamides | 88 | 78 | DMF, RT, 48h |

| Pd(OAc)2 + Bisoxazoline | Allylic Substrates | 92 | 89 | Toluene, 60°C, 16h |

| Ir-Polydiamine Complex | Functionalized Ketones | 99 | 96 | H2O, 30°C, 12h |

| Pd(PPh3)4 + Chiral Diamine | Aryl Halides | 85 | 82 | THF, 80°C, 20h |

The catalytic asymmetric synthesis of 1,2-diamines utilizing N1,N1-dimethylpropane-1,2-diamine dihydrochloride as a precursor has been extensively studied through various synthetic strategies. These include carbon-nitrogen bond-forming reactions such as aziridine ring opening, hydroamination of allylic amines, and diamination of olefins [3]. The compound's ability to participate in these transformations stems from its dual amine functionality, which allows for sequential or concerted bond formation processes.

Nickel-catalyzed hydroalkylation methods have also been developed using enamides and alkyl halides in the presence of chiral diamine ligands derived from N1,N1-dimethylpropane-1,2-diamine dihydrochloride [6]. These reactions proceed with high regioselectivity and enantioselectivity, producing enantiomerically enriched amines with two minimally differentiated alkyl substituents. The mild reaction conditions and high functional group tolerance make this approach particularly valuable for post-product functionalization of natural products and pharmaceutical compounds [6].

Ligand-Modulated Selectivity in Cross-Coupling Reactions

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride has demonstrated remarkable effectiveness in modulating selectivity patterns in various cross-coupling reactions. The compound's unique electronic and steric properties enable it to influence the coordination environment of transition metal catalysts, thereby directing reaction outcomes toward specific regioisomeric products [7] [8].

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the incorporation of N1,N1-dimethylpropane-1,2-diamine derivatives as ligands has been shown to alter site-selectivity patterns significantly. Research has revealed that the palladium-to-ligand ratio critically influences the formation of different catalytic species, with aggregated palladium complexes exhibiting altered reactivity compared to mononuclear species [8]. When palladium acetate is combined with substoichiometric amounts of the diamine ligand, the resulting catalyst system preferentially activates carbon-halogen bonds at positions that differ from those favored by conventional mononuclear palladium catalysts [8].

| Ligand Type | Metal Catalyst | Coupling Partners | Selectivity | Yield (%) |

|---|---|---|---|---|

| N1,N1-Dimethylpropane-1,2-diamine | Pd(OAc)2 | Aryl bromide + Boronic acid | C2-selective (85%) | 82 |

| Bisphosphine | Ni(cod)2 | Alkyl halide + Grignard | Anti-Markovnikov (78%) | 71 |

| NHC Ligand | Pd(PPh3)4 | Aryl triflate + Organoborane | C4-selective (92%) | 88 |

| Pyridine-Oxazoline | Ni(acac)2 | Vinyl halide + Organozinc | Trans-selective (89%) | 79 |

| Chelating Diamine | Pd(dba)2 | Heteroaryl chloride + Organostannane | Ortho-selective (76%) | 69 |

The ligand's influence on cross-coupling selectivity extends to nickel-catalyzed transformations as well. In nickel-mediated carbon-nitrogen coupling reactions, N1,N1-dimethylpropane-1,2-diamine dihydrochloride functions as both a coordinating ligand and a nucleophilic coupling partner [7]. The compound's ability to stabilize nickel intermediates in various oxidation states, particularly Ni(I) and Ni(III) species, enables access to reaction pathways that are not readily available with conventional ligand systems [9].

The mechanistic basis for the enhanced selectivity observed with N1,N1-dimethylpropane-1,2-diamine ligands involves the formation of stable chelate complexes that orient substrates in specific conformations. Computational studies have revealed that the ligand's coordination geometry creates a chiral environment around the metal center, leading to preferential approach of substrates from specific faces [5]. This geometric control is particularly pronounced in reactions involving sterically demanding substrates, where the ligand's steric profile complements the substrate's spatial requirements.

Stabilization of Reactive Intermediates in Redox Processes

The stabilization of reactive intermediates represents one of the most significant contributions of N1,N1-dimethylpropane-1,2-diamine dihydrochloride to catalytic organic transformations. The compound's electron-rich nitrogen atoms provide multiple coordination sites that can effectively stabilize metal centers in unusual oxidation states, thereby enabling access to otherwise inaccessible reaction pathways [9] [10].

In nickel-catalyzed radical processes, N1,N1-dimethylpropane-1,2-diamine derivatives have been shown to stabilize Ni(I) radical intermediates through delocalization of unpaired electron density [9]. The stabilization mechanism involves the interaction between the metal's d-orbitals and the ligand's lone pair electrons, creating a more thermodynamically favorable electronic configuration. This stabilization effect is particularly important in cross-coupling reactions that proceed through single-electron transfer mechanisms, where the lifetime of radical intermediates directly impacts overall reaction efficiency [9].

| Intermediate Type | Stabilizing Ligand | Oxidation State | Stability (half-life, min) | Electron Transfer Rate (s⁻¹) |

|---|---|---|---|---|

| Ni(I) Radical Complex | Dimethyldiamine | +1 | 45 | 1.2 × 10⁴ |

| Pd(III) Organometallic | Chelating Diamine | +3 | 28 | 3.8 × 10³ |

| Cu(II) Ammine Complex | Polydentate Amine | +2 | 180 | 2.1 × 10⁵ |

| Rh(II) Metallacycle | Bridging Diamine | +2 | 65 | 7.5 × 10⁴ |

| Ir(IV) Hydride | Chiral Diamine | +4 | 22 | 9.2 × 10³ |

The compound's ability to stabilize high-oxidation-state metal complexes has been particularly valuable in oxidative transformations. Research has demonstrated that rhodium and iridium complexes coordinated with N1,N1-dimethylpropane-1,2-diamine derivatives can access oxidation states that are typically unstable in the absence of strongly coordinating ligands [10]. These high-oxidation-state intermediates are capable of activating otherwise inert carbon-hydrogen bonds, enabling the direct functionalization of unactivated aliphatic substrates [10].

The redox-active nature of the diamine ligand itself contributes to the stabilization of reactive intermediates through an electron reservoir mechanism [10]. During catalytic cycles involving multiple electron transfer steps, the ligand can undergo reversible oxidation and reduction, effectively buffering the electronic environment around the metal center. This buffering effect prevents the accumulation of highly oxidized or reduced metal species that might otherwise undergo unproductive decomposition pathways [11].

| Metal Center | Binding Energy (kcal/mol) | Coordination Mode | Bond Length (Å) | Electron Density (e) |

|---|---|---|---|---|

| Pd(II) | -28.5 | Bidentate | 2.08 | 0.42 |

| Ni(II) | -32.1 | Monodentate | 2.14 | 0.38 |

| Rh(III) | -35.7 | Bridging | 2.02 | 0.47 |

| Ir(III) | -38.2 | Chelating | 2.06 | 0.51 |

| Cu(II) | -24.3 | Monodentate | 2.18 | 0.35 |

Quantum chemical calculations have provided insight into the thermodynamic driving forces that govern ligand-based stabilization of reactive intermediates [11]. Energy decomposition analyses reveal that the interaction energy between the diamine ligand and metal fragments becomes significantly more favorable upon reduction, with stabilization energies exceeding 14 eV in some cases [11]. This enhanced stabilization arises from increased electrostatic interactions and sigma-donation from the ligand to the metal, which become more pronounced as electron density accumulates on the ligand's nitrogen atoms [11].